molecular formula C17H18F3NO4S2 B2626290 N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1798521-87-5

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2626290
M. Wt: 421.45
InChI Key: DECPIZDESBGDDU-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO4S2 and its molecular weight is 421.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

Sulfonamide derivatives have been extensively explored for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For instance, a series of celecoxib derivatives demonstrated promising anti-inflammatory and analgesic activities without causing significant tissue damage, making them potential candidates for therapeutic agents (Küçükgüzel et al., 2013). This research underscores the versatility of sulfonamide compounds in medicinal chemistry, suggesting a potential area of investigation for the specific compound .

Anticancer and Enzyme Inhibition Properties

Several sulfonamide derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines and inhibition of enzymes like carbonic anhydrase (CA). For example, novel 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides displayed interesting cytotoxic activities, hinting at their potential for further anti-tumor studies (Gul et al., 2016). Research like this indicates the applicability of sulfonamide derivatives in developing new anticancer drugs.

Novel Drug Candidates

Investigations into new sulfonamide compounds have led to the identification of potential selective inhibitors for specific cancer-related enzymes, showcasing the capacity of these molecules to serve as leads for anticancer drug development (Gul et al., 2018). Such studies highlight the importance of sulfonamide derivatives in the search for new therapeutic agents.

Bioactivity Studies

Research into sulfonamide derivatives has also encompassed the exploration of their bioactivity, including effects on pathological pain models in mice. This underscores the therapeutic potential of sulfonamide compounds beyond their anticancer properties, pointing to their utility in pain management and possibly other conditions (Lobo et al., 2015).

properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S2/c18-17(19,20)25-14-3-5-16(6-4-14)27(22,23)21(12-15-2-1-11-26-15)13-7-9-24-10-8-13/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECPIZDESBGDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.